

Spectroscopic Profile of (2-Amino-5-bromophenyl)methanol: A Technical Guide

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Compound of Interest

Compound Name: (2-Amino-5-bromophenyl)methanol

Cat. No.: B3117735

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **(2-Amino-5-bromophenyl)methanol** (CAS No: 20712-12-3). The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. The data includes Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presented in a structured format for ease of reference and comparison.

Chemical Structure and Properties

- IUPAC Name: **(2-Amino-5-bromophenyl)methanol**
- Synonyms: 2-Amino-5-bromobenzyl alcohol
- Molecular Formula: C_7H_8BrNO [1][2]
- Molecular Weight: 202.05 g/mol [1][2]
- Appearance: Light brown to brown solid [2]

Spectroscopic Data

The following tables summarize the available spectroscopic data for **(2-Amino-5-bromophenyl)methanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Solvent
Data not available	Data not available	Data not available	Data not available	DMSO- d_6

^1H NMR data is noted to be available on SpectraBase with DMSO- d_6 as the solvent, however, specific peak data was not accessible.

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment	Solvent
Data not available	Data not available	Data not available

^{13}C NMR data is noted to be available on SpectraBase, however, specific peak data was not accessible.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: IR Spectroscopic Data

Wavenumber (cm^{-1})	Functional Group Assignment
Data not available	Data not available

The IR spectrum is available on SpectraBase, obtained using a KBr wafer technique.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The following data is based on computational predictions.

Table 4: Predicted Mass Spectrometry Data

Adduct	Predicted m/z
[M+H] ⁺	201.98621
[M+Na] ⁺	223.96815
[M-H] ⁻	199.97165
[M+NH ₄] ⁺	219.01275
[M+K] ⁺	239.94209
[M+H-H ₂ O] ⁺	183.97619

Data sourced from computational predictions.

Experimental Protocols

Detailed experimental protocols for the acquisition of the cited spectroscopic data are not publicly available in peer-reviewed literature. However, the following represents standard methodologies for these analytical techniques.

General NMR Spectroscopy Protocol

A sample of **(2-Amino-5-bromophenyl)methanol** would be dissolved in an appropriate deuterated solvent, such as DMSO-d₆. The solution would then be transferred to an NMR tube. ¹H and ¹³C NMR spectra would be acquired on a spectrometer, for instance, a 400 MHz instrument. Data processing would involve Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard like tetramethylsilane (TMS).

General IR Spectroscopy Protocol

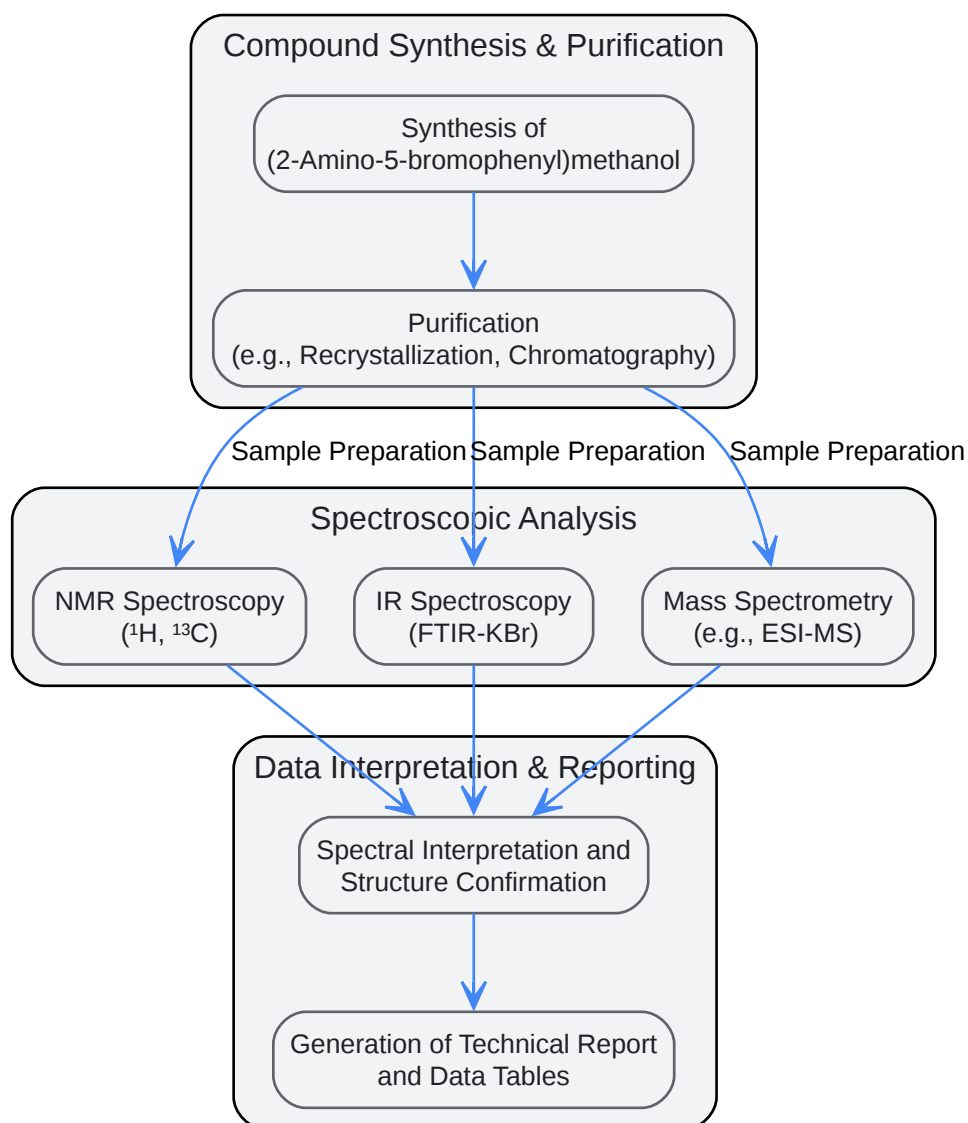
For the KBr wafer method, a small amount of solid **(2-Amino-5-bromophenyl)methanol** is finely ground with dry potassium bromide (KBr). The mixture is then compressed under high pressure to form a transparent pellet. The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

General Mass Spectrometry Protocol

For electrospray ionization (ESI) mass spectrometry, a dilute solution of **(2-Amino-5-bromophenyl)methanol** in a suitable solvent (e.g., methanol or acetonitrile) would be infused into the ESI source of a mass spectrometer. The analysis would be performed in both positive and negative ion modes to observe different adducts.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **(2-Amino-5-bromophenyl)methanol**.

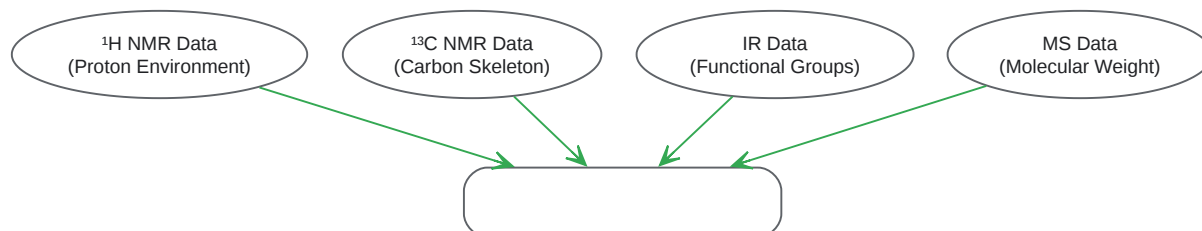


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Caption: Workflow for Synthesis, Purification, and Spectroscopic Analysis.

Data Relationship Logic

The relationship between the different spectroscopic techniques and the final structural elucidation is a logical progression from acquiring individual data points to forming a cohesive structural confirmation.



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Caption: Interrelation of Spectroscopic Data for Structural Confirmation.

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References

- 1. scbt.com [scbt.com]
- 2. (2-Amino-5-bromophenyl)methanol | CymitQuimica [cymitquimica.com]
- To cite this document: BenchChem. [Spectroscopic Profile of (2-Amino-5-bromophenyl)methanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3117735#spectroscopic-data-of-2-amino-5-bromophenyl-methanol-nmr-ir-ms\]](https://www.benchchem.com/product/b3117735#spectroscopic-data-of-2-amino-5-bromophenyl-methanol-nmr-ir-ms)

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